
4-bromotetrahydro-2H-thiopyran chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B2359711 Get Quote

An In-Depth Technical Guide to 4-Bromotetrahydro-2H-thiopyran: Properties, Synthesis, and

Reactivity

Abstract

This technical guide provides a comprehensive overview of 4-bromotetrahydro-2H-thiopyran,

a crucial heterocyclic building block in modern organic synthesis. The document details its

physicochemical and spectroscopic properties, explores the conformational dynamics of its six-

membered ring, and presents a validated experimental protocol for its synthesis from

commercially available precursors. A central focus is placed on its chemical reactivity,

particularly in nucleophilic substitution reactions, highlighting its utility for introducing the

tetrahydrothiopyran moiety into complex molecules. This guide is intended for researchers,

chemists, and drug development professionals seeking to leverage the unique properties of

this versatile reagent in their synthetic endeavors.

Introduction
4-Bromotetrahydro-2H-thiopyran is a saturated heterocyclic compound featuring a six-

membered ring containing a sulfur atom and a bromine substituent at the C4 position. This

structure makes it an analog of 4-bromotetrahydropyran, with the sulfur heteroatom imparting

distinct chemical properties and reactivity. Its utility in synthetic chemistry is primarily derived

from the C-Br bond, which serves as a reactive handle for nucleophilic substitution, enabling

the facile introduction of the tetrahydrothiopyran scaffold. This moiety is of significant interest in

medicinal chemistry and materials science, as sulfur-containing heterocycles are prevalent in a
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wide array of biologically active compounds and functional materials.[1] This guide offers an in-

depth exploration of its synthesis, conformational behavior, and chemical properties to facilitate

its effective application in research and development.

Physicochemical and Spectroscopic Properties
While specific experimental data for 4-bromotetrahydro-2H-thiopyran is less common in the

literature than for its oxygen analog, its properties can be reliably predicted based on related

structures and general chemical principles.

Data Presentation: Key Physicochemical Properties

Property Value Source/Comment

Molecular Formula C₅H₉BrS Calculated

Molecular Weight 181.09 g/mol Calculated

Appearance Colorless to light yellow liquid Predicted based on analogs

Boiling Point > 180 °C (est.)

Estimated to be higher than

the pyran analog due to the

larger sulfur atom.

Density > 1.5 g/cm³ (est.)

Estimated to be higher than

the pyran analog (1.467

g/cm³).[2]

Solubility

Soluble in common organic

solvents (e.g., DCM, Ether,

THF). Insoluble in water.

General property of

haloalkanes.

CAS Number 32358-88-6

Spectroscopic Characterization
The structural identity of 4-bromotetrahydro-2H-thiopyran is unequivocally confirmed through

spectroscopic methods.[3][4]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets

due to the cyclic structure and spin-spin coupling. The proton at C4 (geminal to the bromine)

would appear as a multiplet significantly downfield (δ ≈ 4.0-4.5 ppm) due to the deshielding

effect of the electronegative bromine atom. The protons on C2 and C6 (adjacent to the sulfur

atom) would resonate in the region of δ ≈ 2.5-3.0 ppm, while the protons at C3 and C5 would

appear further upfield at δ ≈ 2.0-2.4 ppm.[5]

¹³C NMR Spectroscopy: The carbon spectrum will display three distinct signals for the non-

equivalent carbons. The carbon bearing the bromine (C4) would be the most downfield of the

saturated carbons (δ ≈ 45-55 ppm). The carbons adjacent to the sulfur (C2, C6) would

appear around δ ≈ 30-35 ppm, and the C3/C5 carbons would be in a similar region.[6]

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the

molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is indicative of the

presence of a single bromine atom.

Conformational Analysis
The tetrahydro-2H-thiopyran ring predominantly adopts a chair conformation to minimize

torsional and steric strain. In 4-substituted derivatives, the substituent can occupy either an

axial or an equatorial position. For 4-bromotetrahydro-2H-thiopyran, there is an equilibrium

between these two chair conformers.

Recent computational and experimental studies on analogous 4-fluorotetrahydrothiopyrans

have shown that the axial conformer can be significantly stabilized by electrostatic and

hyperconjugative interactions, often prevailing in solution.[7][8][9] This preference is influenced

by the interplay between the substituent's size and electronic properties and its interaction with

the sulfur heteroatom and the rest of the ring. The larger size of bromine compared to fluorine

would increase the A-value (steric preference for the equatorial position), but the axial

preference driven by electronic factors remains a critical consideration for predicting reactivity.

Fig. 1: Conformational equilibrium of 4-bromotetrahydro-2H-thiopyran.

Synthesis and Manufacturing
The most direct and common synthetic route to 4-bromotetrahydro-2H-thiopyran involves a

two-step process starting from tetrahydro-4H-thiopyran-4-one. This precursor is readily
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available and can be synthesized through various methods, including the reaction of divinyl

ketones with hydrogen sulfide.[10][11]

Reduction of the Ketone: The ketone is first reduced to the corresponding secondary alcohol,

tetrahydro-2H-thiopyran-4-ol, using a standard reducing agent like sodium borohydride

(NaBH₄).[12]

Bromination of the Alcohol: The resulting alcohol is then converted to the target bromide. A

common and effective method is the Appel reaction, using triphenylphosphine (PPh₃) and

carbon tetrabromide (CBr₄), which provides mild conditions and good yields.

Substitution Products

4-Bromotetrahydro-2H-thiopyran

4-Amino-THP

R₂NH (N-Nucleophile)

4-Thioether-THP

RSH, Base (S-Nucleophile)

4-Alkoxy-THP

RO⁻ (O-Nucleophile)

4-Cyano-THP

NaCN (C-Nucleophile)

Fig. 3: Key nucleophilic substitution reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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